molecular formula C10H20O6 B011729 Butane-1,4-diol;hexanedioic acid CAS No. 25103-87-1

Butane-1,4-diol;hexanedioic acid

Cat. No.: B011729
CAS No.: 25103-87-1
M. Wt: 236.26 g/mol
InChI Key: RNSLCHIAOHUARI-UHFFFAOYSA-N
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Description

Hexanedioic acid, polymer with 1,4-butanediol is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-butanediol. This compound is commonly used in the production of polyesters and polyurethanes, which are materials with a wide range of industrial applications due to their durability, flexibility, and resistance to various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,4-butanediol typically involves a polycondensation reaction. In this process, hexanedioic acid and 1,4-butanediol are heated together in the presence of a catalyst, such as titanium tetrabutoxide or antimony trioxide. The reaction is carried out under reduced pressure to remove the water formed during the condensation, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where precise control over temperature, pressure, and catalyst concentration is maintained. The reactants are continuously fed into the reactor, and the polymer is extracted as it forms. This continuous process allows for the efficient production of high-purity polymer.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 1,4-butanediol can undergo various chemical reactions, including:

    Hydrolysis: The polymer can be broken down into its monomeric units by reacting with water, especially under acidic or basic conditions.

    Esterification: The hydroxyl groups in the polymer can react with carboxylic acids to form esters.

    Transesterification: The polymer can undergo transesterification reactions with other alcohols or esters, leading to the formation of new polymeric structures.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Esterification: Requires carboxylic acids and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Transesterification: Often performed using metal alkoxides as catalysts (e.g., sodium methoxide) at moderate temperatures.

Major Products Formed

    Hydrolysis: Yields hexanedioic acid and 1,4-butanediol.

    Esterification: Produces esters of hexanedioic acid and 1,4-butanediol.

    Transesterification: Results in the formation of new polymeric structures with different properties.

Scientific Research Applications

Hexanedioic acid, polymer with 1,4-butanediol has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various polyesters and polyurethanes, which are studied for their mechanical and chemical properties.

    Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Explored for its potential in creating biodegradable implants and medical devices.

    Industry: Widely used in the production of fibers, films, and coatings due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 1,4-butanediol exerts its effects is primarily through its ability to form strong, flexible polymeric chains. These chains can interact with various molecular targets, depending on the specific application. For example, in biomedical applications, the polymer can interact with cellular components to promote tissue growth and repair.

Comparison with Similar Compounds

Hexanedioic acid, polymer with 1,4-butanediol can be compared with other similar compounds, such as:

    Polyethylene terephthalate (PET): Another polyester with similar mechanical properties but different chemical resistance and thermal stability.

    Polybutylene succinate (PBS): A biodegradable polyester with similar applications in packaging and biomedical fields.

    Polycaprolactone (PCL): A biodegradable polyester with excellent flexibility and biocompatibility, often used in medical applications.

Conclusion

Hexanedioic acid, polymer with 1,4-butanediol is a versatile compound with a wide range of applications in various fields. Its unique properties make it an important material for scientific research and industrial applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new uses and improve existing applications of this polymer.

Properties

IUPAC Name

butane-1,4-diol;hexanedioic acid
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InChI

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
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InChI Key

RNSLCHIAOHUARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
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Related CAS

25103-87-1
Record name Adipic acid-1,4-butanediol copolymer
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DSSTOX Substance ID

DTXSID70909773
Record name Hexanedioic acid--butane-1,4-diol (1/1)
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Molecular Weight

236.26 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name Hexanedioic acid, polymer with 1,4-butanediol
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CAS No.

86923-79-7, 25103-87-1, 105866-32-8
Record name Hexanedioic acid, ester with 1,4-butanediol
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Record name Hexanedioic acid, polymer with 1,4-butanediol
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Record name Hexanedioic acid, polymer with 1,4-butanediol
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Record name Hexanedioic acid--butane-1,4-diol (1/1)
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Record name Hexanedioic acid, polymer with 1,4-butanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diol;hexanedioic acid
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Butane-1,4-diol;hexanedioic acid
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Reactant of Route 4
Butane-1,4-diol;hexanedioic acid
Reactant of Route 5
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Reactant of Route 6
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